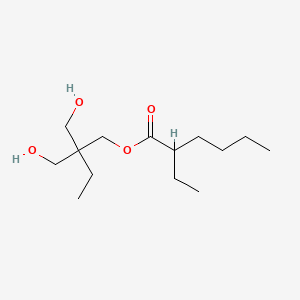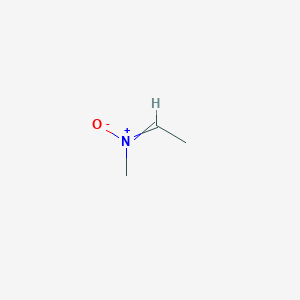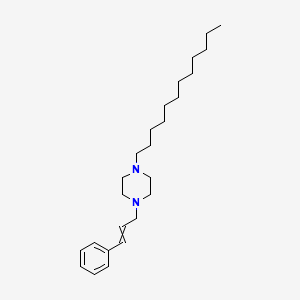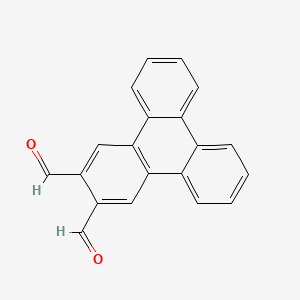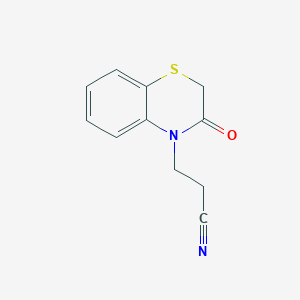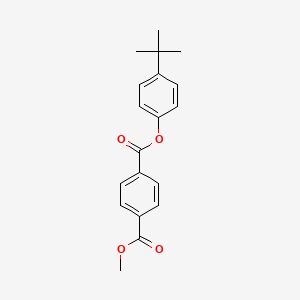
4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a benzene ring substituted with two carboxylate groups. The structure of this compound imparts unique chemical and physical properties, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate typically involves the esterification of 4-tert-butylphenol with methyl benzene-1,4-dicarboxylate. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
化学反応の分析
Types of Reactions
4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
科学的研究の応用
4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
作用機序
The mechanism of action of 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate involves its interaction with molecular targets through various pathways. The compound can undergo electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of sigma complexes, which subsequently undergo further transformations to yield substituted products.
類似化合物との比較
Similar Compounds
4-tert-Butylphenol: A precursor in the synthesis of 4-tert-Butylphenyl methyl benzene-1,4-dicarboxylate.
4-tert-Butylbenzoic acid: Shares the tert-butyl group and aromatic ring but differs in functional groups.
4-tert-Butylbenzaldehyde: Contains a tert-butyl group and an aldehyde functional group on the aromatic ring.
Uniqueness
This compound is unique due to its combination of ester functional groups and the tert-butyl-substituted aromatic ring. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
106598-65-6 |
|---|---|
分子式 |
C19H20O4 |
分子量 |
312.4 g/mol |
IUPAC名 |
4-O-(4-tert-butylphenyl) 1-O-methyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C19H20O4/c1-19(2,3)15-9-11-16(12-10-15)23-18(21)14-7-5-13(6-8-14)17(20)22-4/h5-12H,1-4H3 |
InChIキー |
WAMUVROGCNETSA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


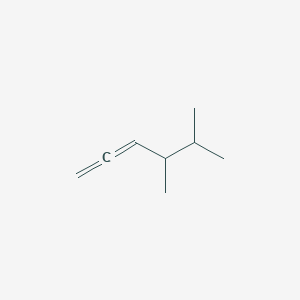
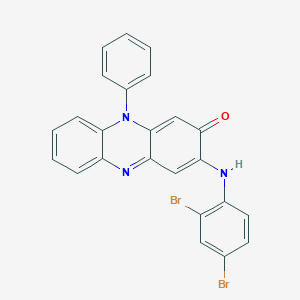

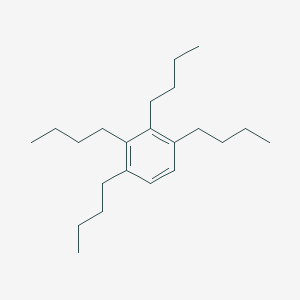
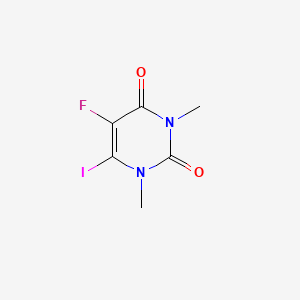

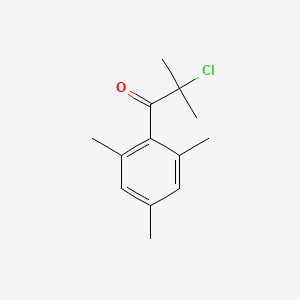

![Triethyl[fluoro(triethyl-lambda~5~-phosphanylidene)methyl]phosphanium chloride](/img/structure/B14320911.png)
